![molecular formula C8H6Cl3NO B1346228 2-Chloro-N-(2,4-dichlorophenyl)acetamide CAS No. 6974-56-7](/img/structure/B1346228.png)
2-Chloro-N-(2,4-dichlorophenyl)acetamide
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Description
2-Chloro-N-(2,4-dichlorophenyl)acetamide is a chemical compound with the CAS Number: 6974-56-7 . It has a linear formula of C8H6Cl3NO .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide consists of a central acetamide group (CH3CONH-) bonded to a 2,4-dichlorophenyl group and a chlorine atom . The InChI code for this compound is 1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-N-(2,4-dichlorophenyl)acetamide is 238.5 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Crystallography Studies
The compound has been characterized by X-ray crystallography , which suggests its potential use in studying molecular structures and bonding .
Spectroscopy Analysis
NMR spectroscopy: and ESI-MS (Electrospray Ionization Mass Spectrometry) have been used for the characterization of this compound, indicating its application in analytical chemistry for identifying and quantifying molecules .
Synthesis of Derivatives
There is evidence of its use in the synthesis of various derivatives, which could be applied in creating new compounds with potential pharmaceutical or agricultural uses .
Molecular Docking Studies
The compound may be used in molecular docking studies , which are crucial for drug discovery and understanding molecular interactions .
Theoretical Investigations
Theoretical investigations involving bond lengths, angles, and torsion angles suggest applications in computational chemistry and molecular modeling .
Chemical Standards
It is available as a reference standard, which implies its use in calibrating instruments or validating analytical methods within research laboratories .
properties
IUPAC Name |
2-chloro-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUAPYSYOURFRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280216 |
Source
|
Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6974-56-7 |
Source
|
Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the hydrogen bonding observed in the crystal structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide?
A1: The abstract mentions that the molecules of 2-Chloro-N-(2,4-dichlorophenyl)acetamide are linked into supramolecular chains through N—H⋯O hydrogen bonding along the a-axis []. This type of intermolecular interaction can influence the compound's physical properties, such as melting point, boiling point, and solubility. Understanding these interactions can be crucial for further studies related to its potential applications.
Q2: The abstract describes the conformation of specific bonds within the molecule. Why is this information important?
A2: Knowing the conformation of the N—H bond (almost syn to the ortho-chloro substituent) and the C=O bond (anti to the N—H bond) [] provides insights into the three-dimensional structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide. This structural information can be crucial for understanding its potential interactions with other molecules, including biological targets, if any are investigated in future research.
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